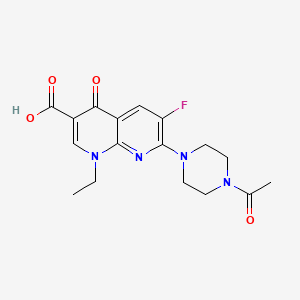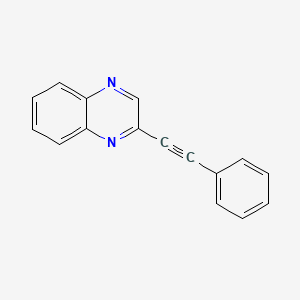
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine typically involves multi-step organic reactions. The process often starts with the preparation of the core benzoquinolizine structure, followed by the introduction of the dimethyl groups at the 6th position. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: This compound has a similar structure but lacks the extended benzoquinolizine framework.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl): Another structurally related compound with different functional groups and properties.
Azulene, 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl): Shares some structural similarities but has distinct chemical behavior.
Uniqueness
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine is unique due to its specific arrangement of functional groups and the stability of its benzoquinolizine core
Propiedades
Número CAS |
73713-74-3 |
|---|---|
Fórmula molecular |
C15H27N |
Peso molecular |
221.38 g/mol |
Nombre IUPAC |
6,6-dimethyl-1,2,3,4,7,7a,8,9,10,11,11a,11b-dodecahydrobenzo[a]quinolizine |
InChI |
InChI=1S/C15H27N/c1-15(2)11-12-7-3-4-8-13(12)14-9-5-6-10-16(14)15/h12-14H,3-11H2,1-2H3 |
Clave InChI |
ZEARQHOSNUZRHD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CCCCC2C3N1CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
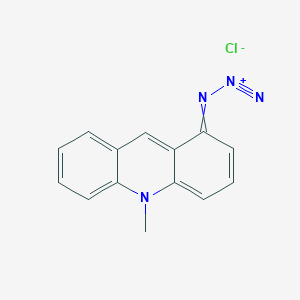
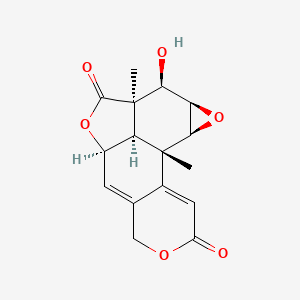
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
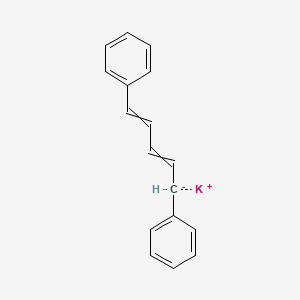
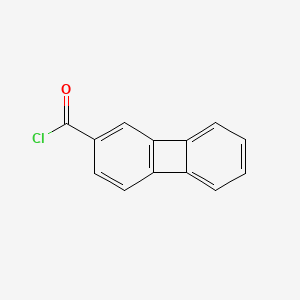

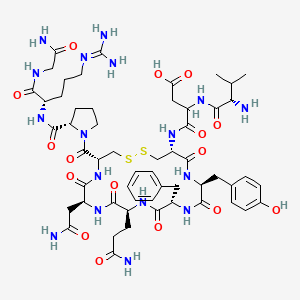

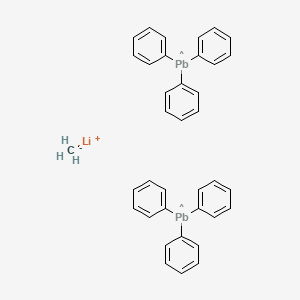
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
